3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid
Description
3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine-1,4-dione core fused with a propanoic acid side chain. This structure combines rigidity from the dioxo-pyrrolopyrazine system with the hydrophilicity of the carboxylic acid group, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8(14)4-3-6-10(16)12-5-1-2-7(12)9(15)11-6/h6-7H,1-5H2,(H,11,15)(H,13,14) |
InChI Key |
WZUJXVZQPZOEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the formation of a domino imine, followed by intramolecular annulation and subsequent reactions to form the desired heterocyclic structure . The reaction conditions often require the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the pyrrolo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms onto the core structure.
Scientific Research Applications
3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid involves its interaction with various molecular targets. The compound’s pyrrolo[1,2-a]pyrazine core can interact with enzymes, receptors, and other proteins, modulating their activity. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Derivatives
Key Observations:
- Bioactivity: The phenyl acetate derivative () demonstrates selective antimicrobial activity, while the aminoguanidinium analog () is implicated in protein interactions. The target compound’s propanoic acid group may enhance solubility and target binding compared to ester derivatives.
- Synthetic Accessibility : The imidazo-pyrrolopyrazine derivative () was synthesized in 26% yield via chromatography, suggesting challenges in optimizing yields for complex heterocycles.
Propanoic Acid Derivatives with Varied Substituents
Table 2: Propanoic Acid-Based Analogs
Key Observations:
- Antimicrobial vs. Flavor Roles: Chlorinated phenylpropanoic acids () exhibit potent antimicrobial activity, while methylthio derivatives () serve as flavorants, underscoring substituent-driven functional divergence.
- Therapeutic Potential: Acrylate-linked pyrrolopyrazines () are precursors to anticancer agents, suggesting the target compound’s applicability in drug discovery.
Biological Activity
3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₀N₅O₂
- Molecular Weight : 254.309 g/mol
- Chemical Structure : The compound features a dioxooctahydropyrrolo structure, which contributes to its unique biological properties.
Research indicates that 3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is mediated through the activation of specific apoptotic pathways and the modulation of cell cycle regulators.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity Study
- Researchers evaluated the compound against a panel of bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating potent antibacterial activity.
-
Antitumor Activity in Cell Lines
- In vitro studies on human breast cancer cell lines showed that treatment with 3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
-
Neuroprotection in Animal Models
- In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits for neurodegenerative conditions.
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| Antitumor | Human breast cancer cells | 50% viability reduction at 10 µM |
| Neuroprotection | Rodent model | Improved cognitive function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
